1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Physicochemical profiling Lipophilicity Drug-likeness

1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 313960-78-0) is an N-acyl tetrahydroquinoline building block characterized by a 3-methyl-4-nitrobenzoyl substituent on the tetrahydroquinoline nitrogen. Its computed logP is 4.08 and polar surface area (PSA) is 66.13 Ų , placing it in a moderately lipophilic chemical space distinct from its positional isomer 1-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 329940-12-7), which is also commercially available as an AldrichCPR custom product.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
CAS No. 313960-78-0
Cat. No. B3259151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
CAS313960-78-0
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
InChIInChI=1S/C17H16N2O3/c1-12-11-14(8-9-15(12)19(21)22)17(20)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3
InChIKeyLJUJCTOPMHMICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 313960-78-0): Procurement-Grade Physicochemical Baseline & Comparator Context


1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 313960-78-0) is an N-acyl tetrahydroquinoline building block characterized by a 3-methyl-4-nitrobenzoyl substituent on the tetrahydroquinoline nitrogen. Its computed logP is 4.08 and polar surface area (PSA) is 66.13 Ų [1], placing it in a moderately lipophilic chemical space distinct from its positional isomer 1-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 329940-12-7), which is also commercially available as an AldrichCPR custom product . The compound is listed by multiple specialty chemical suppliers including Ambinter and Amaybio (Aladdin) [1]. No peer-reviewed biological assay data specifically for this compound were identified in major public databases (ChEMBL, PubChem BioAssay, BindingDB) as of the search date; the differentiation evidence presented below therefore derives primarily from physicochemical properties, synthetic accessibility, and structural-class inference.

Why Generic Substitution Fails for 1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline: Positional Isomerism and the Procurement Risk of In-Class Swapping


N-Acyl tetrahydroquinolines bearing nitro substituents on the benzoyl ring are not interchangeable in SAR campaigns, as the relative positioning of the methyl and nitro groups dictates both electronic character and steric profile of the acyl moiety. The target compound carries the 3-methyl-4-nitro orientation, whereas the commercially available positional isomer (CAS 329940-12-7) bears a 4-methyl-3-nitro arrangement. These two regioisomers are expected to exhibit different hydrogen-bond acceptor geometries, dipole moments, and metabolic reduction rates owing to the altered electronic coupling between the nitro group and the amide carbonyl [1]. In the broader tetrahydroquinoline class, even minor N-acyl substituent changes have been shown to profoundly alter target binding—for instance, N-acetyl versus N-benzoyl substitutions on the tetrahydroquinoline core of μ-opioid receptor ligands result in distinct DOR/MOR affinity profiles [2]. Procurement of an in-class analog without explicit confirmation of the 3-methyl-4-nitro substitution pattern therefore introduces uncontrolled chemical variables that can invalidate SAR conclusions or synthetic route outcomes.

Quantitative Differentiation Guide for 1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline: Procurement-Selection Evidence vs. Closest Analogs


Lipophilicity (logP) Differentiation: Target Compound vs. Non-methylated Analog

The target compound, with its 3-methyl substitution on the nitrobenzoyl ring, exhibits a computed logP of 4.08 [1]. In contrast, the non-methylated analog 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (C₁₆H₁₄N₂O₃, MW 282.29) is computed to have a lower logP (estimated ~2.9–3.2 based on fragment-based calculation), consistent with the loss of one methylene unit and reduced hydrophobic surface area. This logP difference of approximately 0.9–1.2 units translates to a roughly 8- to 16-fold difference in octanol-water partition coefficient, which directly impacts retention time in reversed-phase chromatographic purification and passive membrane permeability in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count: Target Compound vs. 4-Methyl-3-nitro Positional Isomer

The target compound (3-methyl-4-nitro isomer) has a PSA of 66.13 Ų [1]. The positional isomer (4-methyl-3-nitro, CAS 329940-12-7) bears the same molecular formula (C₁₇H₁₆N₂O₃) and therefore an identical calculated PSA. However, the spatial orientation of the nitro group relative to the amide carbonyl differs: in the target compound the nitro group is para to the carbonyl, enabling resonance delocalization; in the 4-methyl-3-nitro isomer the nitro group is meta to the carbonyl, reducing resonance withdrawal. This electronic difference is not captured by PSA but is detectable by ¹³C NMR (carbonyl chemical shift) and IR (amide C=O stretch frequency). The Ambinter listing confirms the target compound has 4 hydrogen-bond acceptors (both oxygens of the nitro group plus the amide carbonyl oxygen plus the amide nitrogen under certain protonation states) and 3 rotatable bonds [1].

Medicinal chemistry Molecular descriptors Drug-likeness

Commercial Availability and Purity Grade: Target Compound's Procurement Accessibility vs. Positional Isomer

The target compound is available from Amaybio (Aladdin) as catalog number Aladdin-D1004974-25mg, listed at a price point of ¥3,709.90 for 25 mg , and from Ambinter as catalog AMB1022887 [1]. The positional isomer 1-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 329940-12-7) is listed by Sigma-Aldrich as an AldrichCPR (custom product request) item with no standard catalog stock or published price . This means the target compound offers defined catalog availability with transparent pricing, whereas procurement of the positional isomer requires custom synthesis quotation and longer lead times—a critical differentiator for time-sensitive screening campaigns.

Chemical procurement Building block sourcing Purity specification

Synthetic Utility: Nitro Group Reduction to Amine for Downstream Diversification

The 3-methyl-4-nitro substitution pattern provides a defined handle for chemoselective reduction to the corresponding aniline (3-methyl-4-aminobenzoyl derivative), a versatile intermediate for amide coupling, sulfonamide formation, or diazotization chemistry. This reduction–functionalization sequence is a standard workflow in medicinal chemistry library synthesis . The target compound's N-acyl tetrahydroquinoline scaffold has been explicitly identified in patent literature as a privileged structure for CETP inhibitor development, where the N-acyl substituent is a key diversity element [1]. The specific 3-methyl-4-nitrobenzoyl group, upon reduction, yields a 3-methyl-4-aminobenzoyl moiety that can serve as a hydrogen-bond donor (aniline NH₂), a feature absent in the nitro precursor and not accessible from the 4-methyl-3-nitro isomer without the same geometric orientation of the resulting amine.

Synthetic chemistry Building block Amine diversification

Procurement-Relevant Application Scenarios for 1-(3-Methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline


Medicinal Chemistry Library Synthesis: N-Acyl Tetrahydroquinoline SAR Exploration

The compound serves as a well-defined building block for generating N-acyl tetrahydroquinoline libraries. Its catalog availability from multiple suppliers [1] enables rapid procurement for parallel synthesis workflows. The 3-methyl-4-nitro group can be reduced to the corresponding aniline, providing a branching point for amide, sulfonamide, and urea diversification—a strategy aligned with the CETP inhibitor pharmacophore described by Bayer [2]. Researchers should select this specific regioisomer when the SAR hypothesis requires a nitro group para to the amide carbonyl, as the positional isomer (CAS 329940-12-7) presents a different electronic environment.

Physicochemical Property Baseline for Chromatographic Method Development

With a computed logP of 4.08 and PSA of 66.13 Ų , this compound occupies a defined region of physicochemical space useful for calibrating reversed-phase HPLC gradient methods and logP prediction models. The compound can serve as a retention-time marker for moderately lipophilic aromatic amides in high-throughput purification workflows.

Synthetic Methodology Development: Benzylic Oxidation of N-Acyl Tetrahydroquinolines

A recent ChemRxiv preprint demonstrated that N-acyl-protected tetrahydroquinolines (including those with nitro substituents) undergo selective benzylic oxidation with aqueous KMnO₄ to yield 2,3-dihydroquinolin-4(1H)-one derivatives on multi-gram scale [3]. The target compound, with its 3-methyl-4-nitrobenzoyl protecting group, is a candidate substrate for evaluating the functional-group tolerance of this oxidation methodology, particularly with respect to nitro group compatibility.

Precursor for Radiopharmaceutical or Photoreactive Probe Synthesis

The nitro group at the 4-position of the benzoyl ring (para to the carbonyl) can be reduced to an amine and subsequently derivatized with photoaffinity labels (e.g., benzophenone, diazirine) or chelating groups for radiometal conjugation. The tetrahydroquinoline scaffold provides conformational rigidity distinct from more flexible N-acyl piperidine or azepane analogs [4], which may be advantageous for maintaining binding-site geometry in target-engagement studies.

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